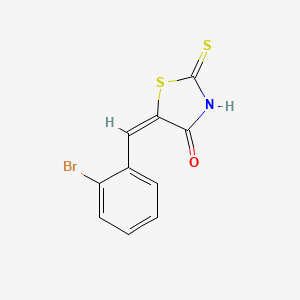

(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and state (solid, liquid, gas) at room temperature .

Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound "(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" and related derivatives are synthesized through various chemical procedures, demonstrating the versatility of thiazolone scaffolds in chemical synthesis. For instance, a study presented the synthesis of novel methylene-bis-thiazolidinone derivatives, highlighting the efficiency of microwave irradiation in achieving high yields and shortening reaction times. These compounds were characterized using IR, NMR, MS, and elemental analysis, showcasing their potential as nematicidal and antibacterial agents (Srinivas et al., 2008). Another research effort described the bromination of thiazolidinedione derivatives, optimizing the reaction conditions for high-yield production (Chun, 2008).

Antimicrobial and Antiproliferative Properties

Derivatives of the mentioned compound have been investigated for their antimicrobial and antiproliferative activities. A notable study explored the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating significant DNA protective abilities and antimicrobial activity against specific strains. The cytotoxicity of these compounds against cancer cell lines was also evaluated, highlighting their potential in cancer treatment strategies (Gür et al., 2020). Additionally, triazolothiadiazole derivatives synthesized from mercapto-triazoles showed in vitro anticancer activity, further underscoring the therapeutic potential of thiazole derivatives (Bhat et al., 2004).

Spectroscopic and Structural Analysis

Research on the structural and spectroscopic analysis of thiazole derivatives provides insights into their chemical properties and potential applications. One study focused on a comprehensive investigation of a thiazol-4(5H)-one derivative, analyzing its molecular structure, electronic properties, and vibrational spectra through DFT calculations and experimental data. This analysis not only elucidates the compound's structural features but also its potential in applications like photodynamic therapy for cancer treatment (Shanmugapriya et al., 2022).

Potential in Catalysis and Material Science

Thiazole derivatives have also been explored for their application in catalysis and materials science. For example, carbene complexes derived from thiazole were synthesized and showed promise as catalysts in Suzuki–Miyaura aryl coupling, indicating the role these compounds can play in facilitating chemical reactions (Stander-Grobler et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

(5E)-5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQIPSCNDYWABJ-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

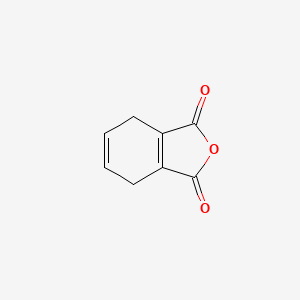

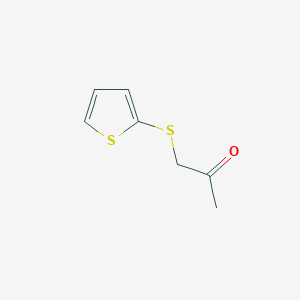

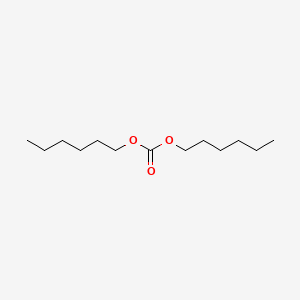

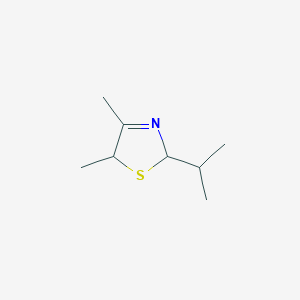

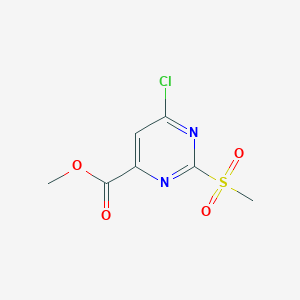

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)